Cas no 2138304-27-3 (3-Cyclopropyl-6-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridin-4-amine)
![3-Cyclopropyl-6-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridin-4-amine structure](https://www.kuujia.com/scimg/cas/2138304-27-3x500.png)
3-Cyclopropyl-6-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridin-4-amine Chemical and Physical Properties
Names and Identifiers
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- 2138304-27-3
- 3-cyclopropyl-6-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridin-4-amine
- EN300-700988
- 3-Cyclopropyl-6-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridin-4-amine
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- Inchi: 1S/C12H15N3O/c1-6(2)9-5-8(13)10-11(7-3-4-7)15-16-12(10)14-9/h5-7H,3-4H2,1-2H3,(H2,13,14)
- InChI Key: MAFOQQWSWDEJKF-UHFFFAOYSA-N
- SMILES: O1C2C(=C(C=C(C(C)C)N=2)N)C(C2CC2)=N1
Computed Properties
- Exact Mass: 217.121512110g/mol
- Monoisotopic Mass: 217.121512110g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 267
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 64.9Ų
3-Cyclopropyl-6-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridin-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-700988-1.0g |
3-cyclopropyl-6-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridin-4-amine |
2138304-27-3 | 1g |
$0.0 | 2023-06-07 |
3-Cyclopropyl-6-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridin-4-amine Related Literature
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
Additional information on 3-Cyclopropyl-6-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridin-4-amine
Comprehensive Overview of 3-Cyclopropyl-6-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridin-4-amine (CAS No. 2138304-27-3)
The compound 3-Cyclopropyl-6-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridin-4-amine, identified by its CAS No. 2138304-27-3, is a heterocyclic organic molecule that has garnered significant interest in pharmaceutical and agrochemical research. Its unique structural framework, featuring a fused [1,2]oxazolo[5,4-b]pyridine core, positions it as a promising candidate for drug discovery and development. Researchers are particularly intrigued by its potential applications in targeting specific biological pathways, making it a subject of ongoing studies in medicinal chemistry.
One of the key attributes of 3-Cyclopropyl-6-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridin-4-amine is its cyclopropyl and isopropyl substituents, which contribute to its steric and electronic properties. These functional groups are known to enhance the compound's binding affinity to certain enzymes or receptors, a feature highly sought after in the design of novel therapeutics. The amine moiety further adds to its versatility, enabling derivatization for optimized pharmacokinetic profiles.
In recent years, the scientific community has witnessed a surge in inquiries about heterocyclic compounds and their role in addressing unmet medical needs. Searches for terms like "oxazole derivatives in drug discovery" and "pyridine-based bioactive molecules" reflect this growing curiosity. 3-Cyclopropyl-6-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridin-4-amine aligns perfectly with these trends, as its scaffold is reminiscent of other successful pharmacophores. Its potential to modulate inflammatory or metabolic pathways has also sparked discussions in online forums and research publications.
From a synthetic chemistry perspective, the preparation of CAS No. 2138304-27-3 involves multi-step organic transformations, often requiring careful optimization of reaction conditions. The [1,2]oxazolo[5,4-b]pyridine ring system can be constructed via cyclization reactions, with the cyclopropyl and isopropyl groups introduced through selective functionalization. Such synthetic routes are frequently explored in academic and industrial labs, underscoring the compound's relevance in modern organic synthesis.
Beyond its pharmaceutical potential, 3-Cyclopropyl-6-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridin-4-amine has also piqued interest in materials science. Its conjugated system and rigid architecture make it a candidate for organic electronic applications, such as light-emitting diodes (LEDs) or sensors. This dual utility—spanning biomedicine and advanced materials—further elevates its profile in cross-disciplinary research.
As the demand for small-molecule modulators continues to rise, compounds like CAS No. 2138304-27-3 are likely to remain at the forefront of innovation. Its structural motifs resonate with current explorations into fragment-based drug design and targeted therapy, topics frequently queried in scientific databases. Future studies may uncover additional functionalities, solidifying its place in the pantheon of impactful heterocycles.
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